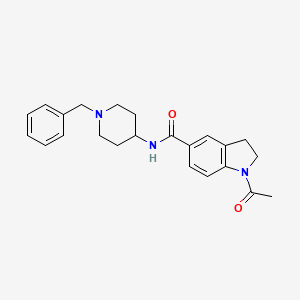![molecular formula C15H18N2O3 B7498006 1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)
1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone, commonly known as MI-2, is a small molecule inhibitor that has been extensively studied in recent years due to its potential applications in cancer therapy. MI-2 is a member of the indole-2-carboxylic acid family of compounds, which have been shown to have potent anticancer activity.
Wirkmechanismus
MI-2 works by binding to the active site of the MALT1 protein, preventing it from cleaving its downstream targets in the NF-κB signaling pathway. This leads to the inhibition of NF-κB activation and subsequent induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MI-2 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of NF-κB signaling, induction of apoptosis, and inhibition of cell proliferation. MI-2 has also been shown to have potent antitumor activity in vivo, leading to tumor regression in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MI-2 is its specificity for the MALT1 protein, which makes it an attractive target for cancer therapy. However, MI-2 has some limitations in lab experiments, including poor solubility and stability in aqueous solutions. Additionally, MI-2 has not yet been tested in clinical trials, so its efficacy and safety in humans is not yet known.
Zukünftige Richtungen
There are a number of future directions for research on MI-2. One area of focus is the development of more potent and selective inhibitors of the MALT1 protein. Additionally, researchers are exploring the use of MI-2 in combination with other anticancer agents to enhance its efficacy. Finally, there is interest in testing MI-2 in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
MI-2 can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-(morpholinocarbonyl)-2,3-dihydro-1H-indole with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction yields 1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone as the final product.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied in the context of cancer therapy, where it has been shown to have potent anticancer activity against a variety of cancer cell lines. MI-2 has been shown to inhibit the activity of the MALT1 protein, which is involved in the NF-κB signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MALT1, MI-2 can effectively block this pathway and induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-2,3-dihydroindol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11(18)17-5-4-12-10-13(2-3-14(12)17)15(19)16-6-8-20-9-7-16/h2-3,10H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRUYKRAXLKFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![3,4-dichloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7497989.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)
![N-cyclopentyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7497996.png)


![N-[1-(thiophen-2-yl)ethyl]propanamide](/img/structure/B7498005.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)
